Cas no 156891-23-5 (Pregn-5-ene-8,12,14,17,20-pentol,3-[(O-b-D-glucopyranosyl-(1®4)-O-6-deoxy-3-O-methyl-b-D-allopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)oxy]-,12-(3-pyridinecarboxylate), (3b,12b,14b,17a,20S)- (9CI))

Pregn-5-ene-8,12,14,17,20-pentol,3-[(O-b-D-glucopyranosyl-(1®4)-O-6-deoxy-3-O-methyl-b-D-allopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)oxy]-,12-(3-pyridinecarboxylate), (3b,12b,14b,17a,20S)- (9CI) structure
156891-23-5 structure
Nom du produit:Pregn-5-ene-8,12,14,17,20-pentol,3-[(O-b-D-glucopyranosyl-(1®4)-O-6-deoxy-3-O-methyl-b-D-allopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)oxy]-,12-(3-pyridinecarboxylate), (3b,12b,14b,17a,20S)- (9CI)
Numéro CAS:156891-23-5
Le MF:C61H95NO25
Mégawatts:1242.39872193336
CID:175466
PubChem ID:197673

Pregn-5-ene-8,12,14,17,20-pentol,3-[(O-b-D-glucopyranosyl-(1®4)-O-6-deoxy-3-O-methyl-b-D-allopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)oxy]-,12-(3-pyridinecarboxylate), (3b,12b,14b,17a,20S)- (9CI) Propriétés chimiques et physiques

Nom et identifiant

    • [8,14,17-trihydroxy-17-(1-hydroxyethyl)-3-[5-[5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-
    • 12-Nicotinoyl sarcostin-3-O-beta-D-glucopyranosyl-(1-4)-3-O-methyl-6-deoxy-beta-D-allopyranosyl-(1-4)-beta-D-oleandropyranosyl-(1-4)-beta-D-cymaropyranosyl-(1-4)-beta-D-cymaropyranoside
    • 3-{[hexopyranosyl-(1->4)-6-deoxy-3-O-methylhexopyranosyl-(1->4)-2,6-dideoxy-3-O-methylhexopyranosyl-(1->4)-2,6-dideoxy-3-O-methylhexopyranosyl-(1->4)-2,6-dideoxy-3-O-methylhexopyranosyl]oxy}-8,14,17,20-tetrahydroxypregn-5-en-12-yl pyridi
    • 4)-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)oxy]-,12-(3-pyridinecarboxylate), (3b,12b,14b,17a,20S)- (9CI)
    • 4)-O-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl-(1&reg
    • 4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1&reg
    • 4)-O-6-deoxy-3-O-methyl-b-D-allopyranosyl-(1&reg
    • Hainaneoside A
    • [8,14,17-trihydroxy-17-(1-hydroxyethyl)-3-[5-[5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] pyridine-3-carboxylate
    • 156891-23-5
    • Pregn-5-ene-8,12,14,17,20-pentol,3-[(O-b-D-glucopyranosyl-(1®4)-O-6-deoxy-3-O-methyl-b-D-allopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)oxy]-,12-(3-pyridinecarboxylate), (3b,12b,14b,17a,20S)- (9CI)
    • Piscine à noyau: InChI=1S/C61H95NO25/c1-28-49(36(73-8)22-42(77-28)81-35-15-16-57(6)34(21-35)14-17-60(71)40(57)25-41(83-54(69)33-13-12-20-62-26-33)58(7)59(70,32(5)64)18-19-61(58,60)72)84-43-23-37(74-9)50(29(2)78-43)85-44-24-38(75-10)51(30(3)79-44)86-56-48(68)53(76-11)52(31(4)80-56)87-55-47(67)46(66)45(65)39(27-63)82-55/h12-14,20,26,28-32,35-53,55-56,63-68,70-72H,15-19,21-25,27H2,1-11H3
    • La clé Inchi: RGGYEMBOCOZNNC-UHFFFAOYSA-N
    • Sourire: OCC1OC(OC2C(C)OC(OC3C(C)OC(OC4C(C)OC(OC5C(C)OC(OC6CCC7(C8CC(OC(C9C=CC=NC=9)=O)C9(C(CCC9(O)C8(O)CC=C7C6)(O)C(O)C)C)C)CC5OC)CC4OC)CC3OC)C(O)C2OC)C(O)C(O)C1O

Propriétés calculées

  • Qualité précise: 1241.619
  • Masse isotopique unique: 1241.619
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 9
  • Nombre de récepteurs de liaison hydrogène: 26
  • Comptage des atomes lourds: 87
  • Nombre de liaisons rotatives: 19
  • Complexité: 2350
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 31
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 351A^2
  • Le xlogp3: -0.1

Propriétés expérimentales

  • Dense: 1.4
  • Point d'ébullition: °Cat760mmHg
  • Point d'éclair: °C
  • Indice de réfraction: 1.603

Pregn-5-ene-8,12,14,17,20-pentol,3-[(O-b-D-glucopyranosyl-(1®4)-O-6-deoxy-3-O-methyl-b-D-allopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)oxy]-,12-(3-pyridinecarboxylate), (3b,12b,14b,17a,20S)- (9CI) Littérature connexe

Fournisseurs recommandés
Xiamen PinR Bio-tech Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Xiamen PinR Bio-tech Co., Ltd.
Nanjing Jubai Biopharm
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Taizhou Jiayin Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Taizhou Jiayin Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Zhejiang Brunova Technology Co., Ltd.